molecular formula C8H13N5 B12901059 4-(Pyrimidin-2-yl)piperazin-1-amine CAS No. 750510-52-2

4-(Pyrimidin-2-yl)piperazin-1-amine

Cat. No.: B12901059
CAS No.: 750510-52-2
M. Wt: 179.22 g/mol
InChI Key: OJIKJEYALKCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-2-yl)piperazin-1-amine is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+piperazineThis compound\text{2-chloropyrimidine} + \text{piperazine} \rightarrow \text{this compound} 2-chloropyrimidine+piperazine→this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(Pyrimidin-2-yl)piperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-1-amine is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: Similar structure but lacks the amine group.

    4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine: Contains an additional butyl chain.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenyl group and a carboxamide moiety.

Uniqueness

4-(Pyrimidin-2-yl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry.

Biological Activity

4-(Pyrimidin-2-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with a pyrimidine moiety. Its molecular formula is C9H12N4C_9H_{12}N_4, and it exhibits properties typical of piperazine derivatives, which are known for their pharmacological potential.

Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit notable anticancer properties. A study focused on various piperazine derivatives indicated that compounds with pyrimidine substitutions showed significant cytotoxicity against several cancer cell lines. Specifically, the compound was tested against breast cancer cells, where it inhibited cell viability effectively, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)18PARP inhibition, apoptosis induction
Derivative XA549 (Lung Cancer)15EGFR inhibition
Derivative YHeLa (Cervical)12Cell cycle arrest

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Inhibition of PARP : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Tyrosine Kinase Inhibition : Several studies indicate that derivatives interact with receptor tyrosine kinases (RTKs), including EGFR and PDGFR, leading to reduced cell proliferation and survival .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine-based compounds, including this compound. The study reported that modifications on the piperazine ring significantly enhanced the anticancer activity against various solid tumors. The most potent derivative demonstrated an IC50 value of 12 µM against A549 lung cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate solubility and favorable distribution characteristics. However, toxicity studies are essential to evaluate its safety profile. Preliminary assessments suggest low toxicity in non-cancerous cell lines, indicating a selective action towards malignant cells .

Properties

CAS No.

750510-52-2

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

4-pyrimidin-2-ylpiperazin-1-amine

InChI

InChI=1S/C8H13N5/c9-13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7,9H2

InChI Key

OJIKJEYALKCODI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.